molecular formula C7H14N2O B1441328 (1E)-2-cyclopentyl-N'-hydroxyethanimidamide CAS No. 1251415-24-3

(1E)-2-cyclopentyl-N'-hydroxyethanimidamide

Cat. No.: B1441328
CAS No.: 1251415-24-3
M. Wt: 142.2 g/mol
InChI Key: ZYIKUQJPRWKWMV-UHFFFAOYSA-N
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Description

(1E)-2-cyclopentyl-N’-hydroxyethanimidamide is a chemical compound with a unique structure that includes a cyclopentyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide typically involves the reaction of cyclopentylamine with ethyl formate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalysts: Acid or base catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-cyclopentyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-2-cyclopentyl-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A precursor in the synthesis of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide.

    Hydroxyethanimidamide: A related compound with similar functional groups.

    Cyclopentylhydroxylamine: Another compound with a cyclopentyl group and hydroxylamine moiety.

Uniqueness

(1E)-2-cyclopentyl-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-cyclopentyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(9-10)5-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKUQJPRWKWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
Reactant of Route 2
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
Reactant of Route 3
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide

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